3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one
Description
This compound is a sulfur-containing imidazolidinone derivative characterized by:
- 3-(4-Methylphenyl): A para-methyl-substituted phenyl group at position 2.
- 5-{[4-(Propan-2-yl)Phenyl]Methylidene}: A conjugated isopropylphenyl methylidene (benzylidene) group at position 5, introducing planarity and extended π-conjugation.
Its molecular formula is C₂₀H₂₀N₂O₂S (molecular weight: 352.45 g/mol) . The methylidene group confers rigidity, while the isopropylphenyl substituent increases hydrophobicity.
Properties
IUPAC Name |
(5E)-3-(4-methylphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-13(2)16-8-6-15(7-9-16)12-18-19(23)22(20(24)21-18)17-10-4-14(3)5-11-17/h4-13H,1-3H3,(H,21,24)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMAWNUZRXXTCS-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one, a member of the imidazolidinone class, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 336.48 g/mol. The structure features a sulfanylidene group, which is significant for its biological interactions.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research.
Anticancer Activity
Several studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, in vitro assays have demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cells:
- Cell Lines Tested : MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia).
- Mechanism : The compound appears to induce DNA damage and activate apoptotic pathways, as evidenced by flow cytometry analyses showing increased levels of cleaved PARP and H2AX phosphorylation in treated cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Tested Organisms : Pseudomonas aeruginosa and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited potent antibacterial activity with MIC values comparable to established antibiotics .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazolidinone Core : Utilizing appropriate starting materials such as substituted phenyl aldehydes and thioketones.
- Methylidene Formation : A condensation reaction that introduces the methylidene bridge between the phenyl groups.
- Sulfurization : The introduction of the sulfanylidene group is crucial for enhancing biological activity.
Case Studies and Research Findings
A selection of studies highlights the promising biological activities of this compound:
-
Cytotoxicity Studies :
- A study reported significant cytotoxic effects against MCF-7 cells with an IC50 value indicating strong potential as an anticancer agent .
- Another study found that derivatives of imidazolidinones showed enhanced cytotoxicity compared to traditional chemotherapeutics, suggesting a structure-activity relationship that warrants further investigation.
- Antimicrobial Efficacy :
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Interaction : The ability to bind to DNA may lead to structural alterations that promote apoptosis in cancer cells.
- Enzymatic Inhibition : Potential inhibition of key enzymes involved in cellular proliferation and survival pathways, which could explain its anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazolidinone Core
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Steric and Hydrophobic Effects : The dichlorophenyl groups in CID 5677992 introduce steric hindrance and lipophilicity, which may improve membrane permeability but reduce solubility .
- Conjugation Impact : The methylidene group in the target compound enhances planarity, favoring π-π stacking interactions absent in CID 4356367 .
Comparison with Thiazolidinone and Thiazolidinedione Derivatives
Table 2: Core Heterocycle Variations
Key Observations:
- Biological Relevance: Thiazolidinediones (e.g., 4e, 4f) are established in diabetes research due to PPAR-γ agonism, whereas imidazolidinones like the target compound are less studied but may share similar bioactivity .
- Synthetic Flexibility: Thiazolidinones (e.g., CID 21a–21d) often incorporate halogenated nitro groups for electrophilic reactivity, unlike the target compound’s arylidene focus .
Computational and Experimental Data
- Density Functional Theory (DFT): Studies on similar compounds (e.g., CAS 320422-87-5) utilize DFT (B3LYP functional) to predict electronic properties, such as HOMO-LUMO gaps and electrostatic potentials .
- Thermochemical Accuracy : Hybrid functionals (e.g., B3LYP) achieve <3 kcal/mol error in atomization energies, critical for modeling the target compound’s stability .
- Multiwfn Analysis : Electron localization function (ELF) and bond order analysis could elucidate the sulfanylidene group’s role in charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
